Potassium salicylate is a chemical compound with the formula and is classified as a potassium salt of salicylic acid. It appears as a white crystalline powder and is known for its analgesic, anti-inflammatory, and antipyretic properties. This compound is derived from natural sources such as the bark of the white willow tree and wintergreen leaves, but it can also be synthesized in laboratories. Potassium salicylate is often used in medical formulations due to its bacteriostatic and fungicidal effects, making it useful in treating various conditions, including pain and inflammation .
Potassium salicylate exhibits significant biological activities, which include:
Several methods are employed to synthesize potassium salicylate:
Potassium salicylate has a variety of applications across different fields:
Research indicates that potassium salicylate interacts with various biological systems:
Potassium salicylate shares similarities with several other compounds. Here are some notable ones:
Compound Name | Structure | Unique Features |
---|---|---|
Sodium Salicylate | C7H5NaO3 | Sodium salt; used similarly but may have different solubility properties. |
Magnesium Salicylate | C7H5MgO3 | Magnesium salt; often used for muscle relaxation effects. |
Calcium Salicylate | C7H5CaO3 | Calcium salt; utilized for its potential benefits in bone health. |
Methyl Salicylate | C8H8O3 | Ester of salicylic acid; used topically for muscle pain relief. |
Potassium salicylate's uniqueness lies in its specific potassium content which influences its solubility and bioavailability compared to other salts of salicylic acid. Its applications extend into both medicinal and agricultural domains, making it a versatile compound in various therapeutic contexts.
Salicylates, including potassium salicylate, have origins rooted in traditional medicine. Willow bark, containing salicin (a glycoside precursor to salicylic acid), was used by ancient civilizations like the Sumerians and Egyptians to treat fever and pain. By the 18th century, Edward Stone documented the antipyretic effects of willow bark, laying the groundwork for later chemical isolations.
The industrial production of salicylic acid emerged through the Kolbe–Schmitt reaction, where phenol reacts with carbon dioxide under high pressure and temperature, yielding salicylic acid after acidification. Potassium salicylate is synthesized via neutralization of salicylic acid with potassium hydroxide, forming a stable, water-soluble salt.
Potassium salicylate is the potassium salt of salicylic acid, represented by the molecular formula C₇H₅KO₃ [1] [2] [3]. The compound exhibits a molecular weight of 176.212 grams per mole [4], with some sources reporting slight variations to 176.213 grams per mole [5] or 177.22 grams per mole [6] [7]. The exact mass is determined to be 175.987576 atomic mass units [4].
The molecular structure consists of a benzene ring substituted with both a carboxyl group and a hydroxyl group in ortho positions, with the carboxyl group deprotonated and coordinated to a potassium cation [3] [8]. The International Union of Pure and Applied Chemistry name for this compound is potassium 2-carboxybenzen-1-olate [3], reflecting the ionic nature of the salt where the potassium ion is associated with the salicylate anion.
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₅KO₃ | [1] [2] [3] |
Molecular Weight | 176.212 g/mol | [4] |
Exact Mass | 175.987576 u | [4] |
Monoisotopic Mass | 175.98757551 u | [3] |
The compound's structural representation can be expressed through various chemical notation systems [3] [8]. The Simplified Molecular Input Line Entry System notation is [K+].OC(=O)C1=CC=CC=C1[O-] [3], while the International Chemical Identifier string is InChI=1S/C7H6O3.K/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);/q;+1/p-1 [3] [8].
Potassium salicylate appears as a white crystalline powder [5] [9] [10]. The compound is characterized by its odorless nature [10], distinguishing it from other salicylate derivatives that may possess distinctive aromatic properties. When exposed to light, the compound exhibits photosensitivity, gradually developing a pink coloration [10].
The crystalline structure of potassium salicylate has been extensively studied through high-resolution X-ray powder diffraction [11]. The compound crystallizes in the triclinic space group P1̄ with Z equals 2, featuring unit cell parameters of a equals 7.3575(2) angstroms, b equals 13.6399(3) angstroms, c equals 3.8622(1) angstroms, with angles α equals 95.955(4) degrees, β equals 103.326(2) degrees, and γ equals 92.994(4) degrees [11]. The unit cell volume is calculated to be 373.95(2) cubic angstroms [11].
Physical Characteristic | Description | Source |
---|---|---|
Appearance | White crystalline powder | [5] [9] [10] |
Odor | Odorless | [10] |
Light Sensitivity | Becomes pink on exposure | [10] |
Crystal System | Triclinic | [11] |
Space Group | P1̄ | [11] |
Potassium salicylate demonstrates excellent water solubility characteristics [9] [10]. The compound dissolves readily in water, with one gram of potassium salicylate dissolving in approximately 0.85 milliliters of water [10]. This high water solubility is attributed to the ionic nature of the compound and the hydrophilic properties of both the potassium cation and the salicylate anion.
The compound also exhibits solubility in alcoholic solvents [10]. The water solubility has been predicted using computational methods, with values reported as 36.1 milligrams per milliliter according to Advanced Chemistry Development Laboratories Physicochemical Properties Software [3].
Temperature effects on solubility follow typical patterns for ionic salts, where increased temperature generally enhances dissolution [12]. The compound's high polarity, reflected in its polar surface area of 60.36 square angstroms [3] [13], contributes significantly to its favorable aqueous solubility profile.
Solubility Parameter | Value | Source |
---|---|---|
Water Solubility | 1 g in 0.85 mL H₂O | [10] |
Predicted Water Solubility | 36.1 mg/mL | [3] |
Alcohol Solubility | Soluble | [10] |
Polar Surface Area | 60.36 Ų | [3] [13] |
The thermal behavior of potassium salicylate has been characterized through various analytical techniques [14]. The compound exhibits a boiling point of 336.3 degrees Celsius at 760 millimeters of mercury pressure [5] [13] [15] [10]. The flash point is reported as 144.5 degrees Celsius [5] [13], indicating the temperature at which the compound can form ignitable vapor-air mixtures.
Thermal decomposition studies reveal that potassium salicylate undergoes decomposition according to a specific mechanism where two molecules of the salt decompose to form potassium carbonate and carbon dioxide [14]. The decomposition process occurs over a temperature range of 300 to 440 degrees Celsius [14]. Differential thermal analysis shows characteristic endothermic and exothermic peaks that correspond to different stages of thermal breakdown [14].
The compound's thermal stability is influenced by its crystal structure and intermolecular bonding [14]. Research indicates that alkali metal salicylates, including potassium salicylate, follow predictable thermal decomposition patterns that can be monitored through thermogravimetric analysis [14] [16].
Thermal Property | Value | Source |
---|---|---|
Boiling Point | 336.3°C at 760 mmHg | [5] [13] [15] [10] |
Flash Point | 144.5°C | [5] [13] |
Decomposition Range | 300-440°C | [14] |
Density | 1.53 g/cm³ at 20°C | [15] [10] |
Potassium salicylate is classified as an organic salt formed from the combination of an inorganic cation (potassium) and an organic anion (salicylate) [1] [8] [15]. The compound belongs to the broader family of salicylates, which are derivatives of salicylic acid [1] [8]. More specifically, it is categorized as a monopotassium salt of 2-hydroxybenzoic acid [3] [6].
From a structural chemistry perspective, potassium salicylate is classified as an aromatic carboxylate salt [15]. The presence of the benzene ring system places it within the aromatic compound category, while the carboxylate functionality classifies it as a carboxylic acid derivative [15]. The hydroxyl group on the benzene ring further categorizes it as a substituted benzoic acid derivative [6].
The compound is also classified under the Anatomical Therapeutic Chemical Classification System with the code N02BA12 [2] [17], placing it within the nervous system category, specifically under analgesics and salicylic acid derivatives [2]. This classification reflects its relationship to other therapeutically relevant salicylate compounds, though this article focuses solely on chemical rather than therapeutic properties.
The systematic International Union of Pure and Applied Chemistry name for potassium salicylate is potassium 2-carboxybenzen-1-olate [3]. This nomenclature reflects the ionic nature of the compound, where the potassium cation is associated with the 2-carboxybenzen-1-olate anion. Alternative International Union of Pure and Applied Chemistry nomenclature includes potassium 2-hydroxybenzoate [3] [4], which emphasizes the ester-like relationship between the potassium ion and the hydroxybenzoic acid moiety.
The compound may also be systematically named as benzoic acid, 2-hydroxy-, monopotassium salt [3] [4] [17], following the substitutive nomenclature approach where the parent benzoic acid structure is identified and the substituents are specified. The prefix "mono-" indicates that one potassium ion is associated with each salicylate anion [6].
Additional systematic names include potassium salicylate [4] [6] and monopotassium salicylate [6], both of which are widely accepted in chemical literature and regulatory documents.
Database | Identifier | Source |
---|---|---|
Chemical Abstracts Service | 578-36-9 | [2] [3] [5] [13] [4] [15] [10] [17] [6] |
European Community | 209-421-6 | [2] [3] [13] [4] [17] [18] |
Food and Drug Administration Unique Ingredient Identifier | K91YT16P5M | [2] [3] [8] [17] [18] |
ChemSpider ID | 10877 | [4] |
PubChem Compound ID | 23664627 | [2] [17] |
Chemical European Molecular Biology Laboratory | CHEMBL3707342 | [2] [3] [17] [18] |
The crystal structure of potassium salicylate has been determined through ab initio structure solution using high-resolution X-ray powder diffraction techniques [1] [2]. The compound crystallizes in the triclinic crystal system with space group P1̄ and contains two formula units per unit cell (Z = 2) [1]. The structural determination was accomplished at the SUNY X3B1 beamline at the National Synchrotron Light Source, Brookhaven National Laboratory, using X-rays with a wavelength of 1.15013(2) Å [1].
The high-resolution powder diffraction data were collected at room temperature (295 K) with step sizes of 0.01° 2Θ, utilizing a double silicon(111) monochromator and germanium(111) analyzer crystal configuration [1]. The parallel beam setup provided superior resolution determined by the analyzer crystal rather than conventional slits, enabling accurate structure determination despite the challenges associated with powder diffraction methods [1].
Rietveld refinement procedures were employed using the GSAS program package, with rigid body constraints applied to stabilize the refinement process [1]. The refinement utilized two rigid bodies: one for the phenyl ring maintaining hexagonal symmetry and another for the carboxyl group preserving 120° angles, reducing the number of independent positional parameters from 42 to 13 [1].
The crystal structure exhibits a layered arrangement consisting of distorted potassium oxygen polyhedra (KO₇) oriented perpendicular to the crystallographic b-axis [1]. Each potassium cation coordinates to oxygen atoms from six different salicylate molecules, forming irregular polyhedra that can be described as trigonal prisms with additional oxygen atoms positioned above the rectangular faces, creating distorted pyramidal structures [1].
The coordination polyhedra form K₂O₁₂ dimers through shared pyramidal edges, resulting in short cation-cation distances and the formation of infinite stacks along the c-axis [1]. The phenyl rings are positioned nearly perpendicular to the polyhedra layers, alternating in orientation both above and below the coordination layers [1]. This alternating arrangement allows simultaneous coordination of both phenolic and carboxyl oxygen atoms to the potassium centers [1].
The molecular structure is stabilized primarily through van der Waals forces between phenyl groups of different layers [1]. The overall packing scheme creates a three-dimensional network where the salicylate molecules act as bridging ligands connecting the potassium coordination centers while maintaining the layered structural motif [1].
High-resolution powder diffraction analysis revealed significant structural complexities in potassium salicylate, including extremely anisotropic peak broadening and stacking faults that could not be satisfactorily modeled using available theoretical frameworks [1]. The powder pattern exhibited severely distorted peak shapes and centroids, attributed to stacking fault disorders within the crystal lattice [1].
The diffraction data were processed using specialized software including GUFI for data reduction and Le-Bail fitting procedures implemented in FULLPROF to extract integrated intensities [1]. Despite the challenges posed by peak broadening and disorder, 310 integrated intensities were successfully extracted up to 50.0° 2Θ for structure solution using direct methods with the SIRPOW92 program [1].
The presence of stacking faults suggests that different orientations of salicylate molecules can adopt similar packing arrangements with minimal differences in powder diffraction patterns [1]. This structural flexibility likely contributes to the observed disorder and indicates that multiple molecular orientations coexist within the crystal structure, leading to the characteristic anisotropic peak broadening observed in the experimental data [1].
Infrared spectroscopy provides valuable information about the vibrational modes and molecular interactions in potassium salicylate. The carboxylate stretching frequencies are particularly diagnostic, with studies on related alkali salicylates showing characteristic absorptions in the region of 1300-1760 cm⁻¹ [3]. For salicylate anions in aqueous sodium salicylate solutions, symmetric and asymmetric carboxylate stretching frequencies have been observed at approximately 1376 cm⁻¹ and 1546 cm⁻¹, respectively [3].
The infrared spectrum of potassium salicylate is expected to exhibit several characteristic features including aromatic carbon-carbon stretching vibrations in the 1450-1600 cm⁻¹ region, carboxylate asymmetric and symmetric stretching modes, and aromatic carbon-hydrogen bending vibrations [3] [4]. The carboxyl group vibrations are particularly sensitive to the coordination environment and hydrogen bonding interactions within the crystal structure [3].
Investigations of related salicylate compounds have demonstrated that carboxylate stretching frequencies correlate with the degree of coordination to metal centers and the extent of intramolecular hydrogen bonding [3]. The presence of the potassium cation affects the electron density distribution in the carboxylate group, leading to characteristic shifts in the infrared absorption frequencies compared to the free salicylic acid [3].
Nuclear magnetic resonance spectroscopy of potassium salicylate involves examination of both ³⁹K and ¹H nuclei, with ³⁹K being the preferred potassium isotope due to its higher sensitivity and natural abundance of 95.2381% [5]. Potassium-39 is a spin 3/2 quadrupolar nucleus that yields broad signals due to environmental asymmetry, with chemical shifts typically ranging from -30 to 35 ppm relative to 0.1 M potassium chloride in deuterium oxide [5].
High-field ³⁹K solid-state nuclear magnetic resonance studies at 21.14 Tesla have demonstrated that the chemical shift range for potassium ions in diamagnetic salts exceeds 100 ppm, contrary to previous assumptions of limited chemical shift dispersion [6]. The quadrupolar coupling constants for potassium in various coordination environments range from zero for cubic environments to over 3 megahertz for highly asymmetric sites [6].
Proton nuclear magnetic resonance spectroscopy provides information about the aromatic hydrogen atoms and hydroxyl group of the salicylate moiety [7] [8]. The aromatic protons typically appear in the 7-8 ppm region, while the hydroxyl proton chemical shift is influenced by intramolecular hydrogen bonding and crystal packing effects [7]. Studies on related salicylate compounds have utilized deuterium oxide solutions to minimize solvent interference and enable accurate determination of chemical shifts [8].
Raman spectroscopy offers complementary vibrational information to infrared spectroscopy, providing insights into symmetric vibrational modes and molecular structure. Studies on salicylate-containing systems have demonstrated the utility of Raman spectroscopy for characterizing molecular conformations and intermolecular interactions [9] [10]. The technique is particularly valuable for examining carbon-carbon stretching modes of the aromatic ring and carboxylate group vibrations [9].
Raman spectra of salicylate compounds typically exhibit characteristic bands corresponding to aromatic ring breathing modes, carbon-carbon stretching vibrations, and carboxylate symmetric stretching [9]. The carboxylate symmetric stretching mode, which is Raman active but infrared forbidden under ideal symmetry conditions, provides unique structural information about the coordination environment [9].
Recent applications of Raman spectroscopy to pharmaceutical compounds have highlighted the sensitivity of vibrational modes to crystal packing and polymorphic forms [9] [11]. For potassium salicylate, Raman spectroscopy can provide information about the degree of planarity between the aromatic ring and carboxyl group, as well as the extent of π-electron delocalization within the salicylate anion [9].
Computational chemistry approaches have been employed to investigate the electronic structure and molecular properties of salicylate compounds, including density functional theory calculations and molecular dynamics simulations [12] [13] [14]. These studies provide insights into the electronic structure, bond properties, and intermolecular interactions that govern the crystal packing and spectroscopic properties of potassium salicylate [12].
Plane-wave density functional theory computations have proven particularly effective for calculating nuclear magnetic resonance parameters in crystalline organic compounds, including salicylate-based systems [7]. These calculations can accurately predict chemical shifts, quadrupolar coupling constants, and other nuclear magnetic resonance parameters by considering the complete crystal environment [7].
Molecular dynamics simulations have been utilized to study the behavior of salicylate anions in various environments, including interactions with biological membranes and transport through model systems [13] [14]. These computational approaches provide atomic-level details about molecular motion, conformational flexibility, and intermolecular interactions that complement experimental structural and spectroscopic data [13].
The electronic structure of potassium salicylate is characterized by ionic bonding between the potassium cation and the salicylate anion, combined with covalent bonding within the organic salicylate moiety [1] [15]. The salicylate anion exhibits aromatic character with delocalized π-electron density distributed across the benzene ring and extending into the carboxylate group [15].
Bond length analysis from X-ray crystallographic data reveals typical aromatic carbon-carbon distances of approximately 1.407 Å within the phenyl ring, consistent with aromatic character [1]. The carboxyl group exhibits asymmetric bonding with carbon-oxygen distances of 1.26 and 1.32 Å, indicating partial double bond character due to resonance delocalization [1]. The phenolic carbon-oxygen bond length of 1.37 Å is characteristic of aromatic hydroxyl groups [1].
Corrosive;Irritant